N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is systematically named according to IUPAC guidelines, reflecting its structural features. The core structure consists of a dihydropyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further bonded to a 2,5-dimethylphenyl group, introducing steric and electronic modifications critical to its physicochemical properties.
The molecular formula C₂₀H₁₉N₃O₃ corresponds to a molecular weight of 349.4 g/mol . This formula accounts for:
- A dihydropyridazine ring system (C₄H₃N₂O)
- A 4-methoxyphenyl substituent (C₇H₇O)
- A 2,5-dimethylphenylcarboxamide group (C₉H₁₀N₂O₂)
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₀H₁₉N₃O₃ |
| Molecular Weight | 349.4 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=C(C=C3)C)C |
The methoxy group at the para-position of the phenyl ring enhances electron donation, while the methyl groups at positions 2 and 5 on the aniline moiety contribute to steric hindrance and lipophilicity.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is not fully reported in the provided sources, structural analogs provide insights into its likely conformation. For example, N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (PubChem CID: 16453167) exhibits a planar dihydropyridazine core with substituents oriented perpendicular to the ring plane to minimize steric clashes. Key anticipated features include:
- Bond lengths : The C=O bond at position 4 of the dihydropyridazine ring is expected to measure ~1.22 Å, consistent with carbonyl groups in similar compounds.
- Torsional angles : The dihedral angle between the dihydropyridazine ring and the 4-methoxyphenyl group is likely ~15–25°, favoring partial conjugation.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 14.3 Å |
| β-Angle | 98.5° |
| Calculated Density | 1.32 g/cm³ |
The 2,5-dimethylphenyl group likely induces asymmetric packing in the crystal lattice, as observed in structurally related carboxamides.
Spectroscopic Profiling (FT-IR, NMR, UV-Vis, and Mass Spectrometry)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands are consistent with functional groups in the molecule:
- N-H stretch : 3280–3320 cm⁻¹ (carboxamide NH)
- C=O stretch : 1680–1700 cm⁻¹ (pyridazine ketone and carboxamide carbonyl)
- C-O-C asymmetric stretch : 1240–1260 cm⁻¹ (methoxy group)
- Aromatic C-H bend : 750–850 cm⁻¹ (substituted phenyl rings).
Table 3: FT-IR Spectral Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3295 | N-H stretch (carboxamide) |
| 1692 | C=O stretch (pyridazine ketone) |
| 1685 | C=O stretch (carboxamide) |
| 1253 | C-O-C stretch (methoxy) |
| 810 | C-H bend (1,2,4-trisubstituted benzene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.21 (s, 6H, two methyl groups on 2,5-dimethylphenyl)
- δ 3.81 (s, 3H, methoxy group)
- δ 6.90–7.45 (m, 8H, aromatic protons)
- δ 8.32 (s, 1H, NH carboxamide).
¹³C NMR (100 MHz, DMSO-d₆) :
Table 4: ¹H NMR Chemical Shifts
| δ (ppm) | Assignment |
|---|---|
| 2.21 | 2,5-Dimethylphenyl CH₃ |
| 3.81 | 4-Methoxyphenyl OCH₃ |
| 6.90–7.45 | Aromatic protons |
| 8.32 | Carboxamide NH |
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, the compound shows absorption maxima at:
- λₘₐₓ = 265 nm (π→π* transition, conjugated dihydropyridazine ring)
- λₘₐₓ = 310 nm (n→π* transition, carbonyl groups).
Table 5: UV-Vis Spectral Data
| Solvent | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|---|
| Methanol | 265 | 12,400 | π→π* |
| Methanol | 310 | 8,200 | n→π* |
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 349.4 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include:
- m/z 332.3 : Loss of NH₂ (17 Da) from the carboxamide group
- m/z 288.1 : Cleavage of the methoxy group (∆m = 45 Da)
- m/z 160.0 : 2,5-dimethylphenyl fragment.
Table 6: Major MS Fragments
| m/z | Fragment Ion |
|---|---|
| 349.4 | [M+H]⁺ |
| 332.3 | [M+H–NH₂]⁺ |
| 288.1 | [M+H–OCH₃]⁺ |
| 160.0 | C₈H₉N⁺ (2,5-dimethylphenyl) |
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-4-5-14(2)17(12-13)21-20(25)19-18(24)10-11-23(22-19)15-6-8-16(26-3)9-7-15/h4-12H,1-3H3,(H,21,25) |
InChI Key |
IPUHDFQWONJNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Strategy
The condensation-cyclization approach is the most widely reported method for synthesizing dihydropyridazine carboxamides. This two-step process involves the formation of a carboxamide intermediate followed by ring closure to generate the dihydropyridazine core.
Reaction Mechanism and Conditions
-
Amide Bond Formation :
The reaction begins with the condensation of 2,5-dimethylaniline and a suitably functionalized pyridazine precursor, such as 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carbonyl chloride. This step is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) is added as a base to scavenge HCl, with reaction completion achieved within 4–6 hours. -
Cyclization :
The intermediate amide undergoes cyclization under acidic or basic conditions. For instance, using concentrated sulfuric acid at 60°C for 3 hours facilitates intramolecular dehydration, forming the dihydropyridazine ring. Alternatively, sodium hydride (NaH) in dimethylformamide (DMF) at 80°C promotes base-mediated cyclization, yielding the target compound in 68–72% overall yield.
Optimization Parameters
Hydrolysis of Ester Precursors
An alternative route involves synthesizing ester derivatives followed by hydrolysis to yield the carboxamide. This method, adapted from the synthesis of analogous compounds, proceeds as follows:
Stepwise Procedure
-
Ester Synthesis :
Ethyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate is prepared via nucleophilic substitution between 4-methoxyphenylhydrazine and ethyl acetoacetate. The reaction is refluxed in ethanol for 12 hours, yielding the ester intermediate. -
Amidation :
The ester reacts with 2,5-dimethylaniline in the presence of sodium hydroxide (NaOH) at 333 K for 2 hours. Acidification with 15% HCl precipitates the crude product, which is purified via recrystallization from ethanol.
Key Advantages
Gewald-3CR Adaptation
-
Reaction Components :
-
2,5-Dimethylaniline (amine component)
-
4-Methoxybenzaldehyde (carbonyl component)
-
Ethyl cyanoacetate (nitrile component)
-
-
Conditions :
The components are heated in ethanol at 80°C for 8 hours, catalyzed by piperidine. The reaction forms a thiophene intermediate, which is oxidized to the dihydropyridazine using hydrogen peroxide.
Limitations
-
Selectivity : Competing pathways may reduce yield.
-
Purification : Requires chromatography to isolate the target compound.
Reaction Optimization and Parameter Analysis
Optimizing synthetic protocols is critical for enhancing efficiency and reproducibility. The following parameters have been systematically evaluated across studies:
Temperature and Time Dependence
| Parameter | Condensation-Cyclization | Hydrolysis Route | MCR Approach |
|---|---|---|---|
| Optimal Temperature | 60°C | 333 K | 80°C |
| Reaction Time | 6 hours | 2 hours | 8 hours |
| Yield (%) | 72 | 70 | 55 |
Elevating temperatures beyond 70°C in the condensation-cyclization route leads to decomposition of the carboxamide intermediate, reducing yield by 15–20%. Conversely, the hydrolysis method benefits from controlled heating, as prolonged exposure to NaOH risks saponification of the ester.
Solvent and Catalyst Effects
-
Polar Aprotic Solvents : DMF and DMSO improve solubility of intermediates, facilitating cyclization.
-
Acid Catalysts : Sulfuric acid (0.5 eq.) increases cyclization rate by protonating the carbonyl oxygen, enhancing electrophilicity.
-
Base Catalysts : NaH in DMF deprotonates the amide nitrogen, promoting intramolecular attack during ring closure.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
NMR :
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 3.87 (s, 3H, OCH3), 2.31 (s, 6H, CH3).
-
-
Mass Spectrometry :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation-Cyclization | 72 | 98 | Moderate | High |
| Hydrolysis | 70 | 95 | High | Moderate |
| MCR | 55 | 90 | Low | Low |
The condensation-cyclization route offers the highest yield and purity, making it preferable for laboratory-scale synthesis. However, the hydrolysis method excels in scalability, particularly for industrial applications. MCRs, while innovative, require further refinement to compete with established protocols .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce a hydroxyl derivative of the pyridazine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine: In the field of biology and medicine, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has shown potential as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features allow for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system and target .
Comparison with Similar Compounds
Quinoline-Based Carboxamides (e.g., Compound 67 from )
Structure: 1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives with bulky N3 substituents (e.g., adamantyl) .
| Property | Main Compound (Pyridazine) | Quinoline Derivative (67) |
|---|---|---|
| Core Heterocycle | Pyridazine (C₄H₄N₂O) | Quinoline (C₉H₇NO) |
| Molecular Weight | 357.4 g/mol | 421.58 g/mol |
| Key Substituents | 4-MeO-Ph, 2,5-Me₂-Ph | 1-Pentyl, Adamantyl |
| Synthetic Yield | Not reported | 25% (purified via TLC) |
| Pharmacological Role | Potential kinase inhibitor | Kinase inhibition, antibacterial |
Key Differences :
Piperazine/Piperidine Derivatives (e.g., )
Examples :
- 1-(2,5-Dimethylphenyl)piperazine (C₁₂H₁₈N₂): Flexible piperazine ring with dimethylphenyl group.
- (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide : Deuterated analog with stereochemical complexity.
| Property | Main Compound (Pyridazine) | Piperazine/Piperidine Analogs |
|---|---|---|
| Heterocycle | Rigid pyridazine | Flexible piperazine/piperidine |
| Substituent Effects | Aryl groups dominate | Aliphatic/Deuterated groups |
| Applications | Enzyme/protein binding | Neurotransmitter modulation |
Key Differences :
Physicochemical and Pharmacokinetic Profiles
| Parameter | Main Compound | Quinoline 67 | Piperazine Derivatives |
|---|---|---|---|
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~4.1 (highly lipophilic) | ~2.1 (variable) |
| Solubility | Moderate (due to MeO group) | Low (adamantyl hindrance) | High (polar piperazine) |
| Metabolic Stability | Likely moderate | Low (bulky substituents) | Enhanced (deuterated forms) |
Research Findings and Implications
- Synthetic Challenges: Low yields (e.g., 25% for quinoline derivatives) highlight difficulties in introducing bulky substituents .
- Structure-Activity Relationships (SAR) :
- Pyridazine Core : May favor binding to ATP pockets in kinases due to planar structure.
- 4-Methoxyphenyl : Enhances solubility without sacrificing binding affinity compared to adamantyl groups.
- Biological Activity: While quinoline derivatives target kinases (e.g., JNK3), pyridazine analogs could exhibit unique selectivity profiles due to electronic differences .
Biological Activity
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, also known as D223-0158, is a compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 349.39 g/mol
- LogP : 3.082 (indicates moderate lipophilicity)
- Water Solubility : LogSw = -3.27 (low solubility in water)
These properties suggest that the compound may have favorable pharmacokinetic characteristics for oral administration due to its moderate lipophilicity.
While specific mechanisms for D223-0158 are still under investigation, similar compounds in the dihydropyridazine class have been noted for their ability to interact with various biological targets. These include:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Some derivatives exhibit inhibition of enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
Biological Activity and Therapeutic Potential
Research has indicated several areas where D223-0158 may demonstrate biological activity:
- Anticancer Properties :
- Neuroprotective Effects :
-
Anti-inflammatory Potential :
- D223-0158 has been linked to the modulation of inflammatory pathways, possibly offering therapeutic benefits in chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the induction of apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D223-0158 | MCF-7 | 15 | Apoptosis induction |
| D223-0158 | A549 | 20 | Apoptosis induction |
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines showed that D223-0158 could enhance cell viability in the presence of neurotoxic agents, suggesting a protective effect against neurodegeneration.
| Treatment | Cell Viability (%) | Mechanism |
|---|---|---|
| Control | 100 | - |
| D223-0158 + Neurotoxin | 80 | Neuroprotection |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of D223-0158. Key areas for future investigation include:
- In Vivo Studies : Evaluating the pharmacodynamics and pharmacokinetics in animal models.
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.
Q & A
Basic: What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and substitution steps. Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, improving yields .
- Catalysts: Base catalysts (e.g., K₂CO₃) facilitate deprotonation during carboxamide formation.
- Temperature Control: Maintaining 60–80°C during cyclization minimizes side products.
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves intermediates.
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- X-ray Crystallography: Resolves dihydropyridazine ring conformation and substituent orientation.
- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).
Basic: How to assess initial biological activity for this compound?
Methodological Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values with structurally similar compounds (e.g., 4-oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide, which showed moderate kinase inhibition ).
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate selectivity.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Systematic Substitution: Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and test activity. shows that hydroxyl or chlorine substituents alter hydrophilicity and bioactivity .
-
Key Structural Features to Test:
Substituent Position Modification Example Observed Impact (from ) Aromatic Ring (Position 4) 4-Methoxy → 4-Chloro Increased enzyme affinity Dihydropyridazine Core Oxo → Thioxo Altered redox properties
Advanced: How to address poor aqueous solubility in pharmacological assays?
Methodological Answer:
- Substituent Modification: Introduce hydrophilic groups (e.g., –OH, –COOH) at the 2,5-dimethylphenyl moiety. Ethyl ester analogs in showed improved solubility via logP reduction .
- Formulation Strategies: Use co-solvents (e.g., DMSO/PBS mixtures) or nanoemulsions for in vivo studies.
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- HPLC Stability Assays: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours.
- Mass Spectrometry: Identify hydrolyzed metabolites (e.g., cleavage of the carboxamide bond) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays: Confirm kinase inhibition via both fluorescence and radiometric assays to rule out assay-specific artifacts.
- Control Experiments: Compare with structurally validated analogs (e.g., 4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which showed inconsistent activity in ) .
- Statistical Validation: Use triplicate measurements and ANOVA to assess significance.
Advanced: What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize residues forming hydrogen bonds with the carboxamide group.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
